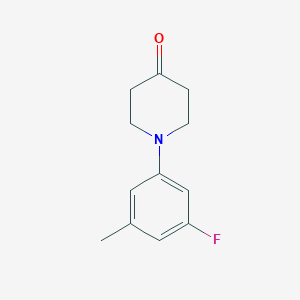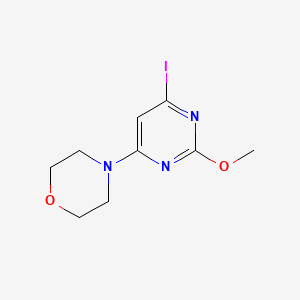
1-(3-Fluoro-5-methylphenyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing heterocycle that is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the fluoro and methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be achieved through several routes. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps, including nucleophilic substitution and cyclization . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1-(3-Fluoro-5-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-5-methylphenyl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or alter the function of receptors in the nervous system . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-(3-Chloro-5-methylphenyl)piperidin-4-one: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.
1-(3-Fluoro-5-ethylphenyl)piperidin-4-one: The presence of an ethyl group instead of a methyl group affects the compound’s steric and electronic properties.
1-(3-Fluoro-5-methylphenyl)piperidine: Lacks the ketone group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14FNO |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
1-(3-fluoro-5-methylphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H14FNO/c1-9-6-10(13)8-11(7-9)14-4-2-12(15)3-5-14/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
IPVOQOHYMFLGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)


![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)



![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)

